molecular formula C24H27Cl2NO8 B3419742 5-((Bis(butyryloxy)methoxy)carbonyl)-4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3-carboxylic acid CAS No. 1546624-19-4

5-((Bis(butyryloxy)methoxy)carbonyl)-4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3-carboxylic acid

Cat. No.: B3419742
CAS No.: 1546624-19-4
M. Wt: 528.4 g/mol
InChI Key: MJLGXTKOWRZXIB-UHFFFAOYSA-N
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Description

5-((Bis(butyryloxy)methoxy)carbonyl)-4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3-carboxylic acid is a dihydropyridine (DHP) derivative, a class of compounds widely studied for their calcium channel-blocking activity, particularly in cardiovascular therapeutics . The compound features a 1,4-dihydropyridine core substituted with a 2,3-dichlorophenyl group at position 4 and a bis(butyryloxy)methoxy carbonyl moiety at position 3. This structural profile suggests applications in hypertension or angina treatment, analogous to nifedipine-type DHPs .

Properties

IUPAC Name

5-[di(butanoyloxy)methoxycarbonyl]-4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27Cl2NO8/c1-5-8-16(28)33-24(34-17(29)9-6-2)35-23(32)19-13(4)27-12(3)18(22(30)31)20(19)14-10-7-11-15(25)21(14)26/h7,10-11,20,24,27H,5-6,8-9H2,1-4H3,(H,30,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJLGXTKOWRZXIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)OC(OC(=O)CCC)OC(=O)C1=C(NC(=C(C1C2=C(C(=CC=C2)Cl)Cl)C(=O)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27Cl2NO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40743141, DTXSID001107419
Record name 5-{[Bis(butanoyloxy)methoxy]carbonyl}-4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40743141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5-Pyridinedicarboxylic acid, 4-(2,3-dichlorophenyl)-1,4-dihydro-2,6-dimethyl-, 3-[bis(1-oxobutoxy)methyl] ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001107419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

528.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1546624-19-4, 253597-19-2
Record name 3,5-Pyridinedicarboxylic acid, 4-(2,3-dichlorophenyl)-1,4-dihydro-2,6-dimethyl-, 3-[bis(1-oxobutoxy)methyl] ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1546624-19-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-{[Bis(butanoyloxy)methoxy]carbonyl}-4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40743141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5-Pyridinedicarboxylic acid, 4-(2,3-dichlorophenyl)-1,4-dihydro-2,6-dimethyl-, 3-[bis(1-oxobutoxy)methyl] ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001107419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Scientific Research Applications

The compound 5-((Bis(butyryloxy)methoxy)carbonyl)-4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3-carboxylic acid (CAS No. 253597-19-2) is a derivative of dihydropyridine that has garnered attention for its applications in pharmacology and medicinal chemistry. This article explores its scientific research applications, highlighting its significance in drug development, particularly as an impurity in the formulation of Clevidipine, a calcium channel blocker used in hypertension management.

Basic Information

  • Molecular Formula : C25H29Cl2NO8
  • Molecular Weight : 542.41 g/mol
  • CAS Number : 253597-19-2

Structural Characteristics

The compound features a complex structure with multiple functional groups, including butyryloxy and methoxy moieties, which contribute to its chemical reactivity and biological activity.

Pharmacological Studies

5-((Bis(butyryloxy)methoxy)carbonyl)-4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3-carboxylic acid is primarily studied as an impurity in Clevidipine formulations. Understanding the behavior of impurities is crucial for ensuring the safety and efficacy of pharmaceutical products. Research indicates that impurities can affect the pharmacokinetics and pharmacodynamics of active pharmaceutical ingredients (APIs) .

Drug Development

The compound's role in drug development extends beyond being an impurity; it serves as a model for synthesizing new derivatives with enhanced therapeutic profiles. Dihydropyridine derivatives have shown promise in various cardiovascular applications due to their ability to selectively inhibit calcium channels .

Analytical Chemistry

In analytical chemistry, this compound is utilized as a reference standard for the development of analytical methods such as high-performance liquid chromatography (HPLC). Accurate quantification of impurities like this compound is essential for quality control in pharmaceutical manufacturing .

Case Study 1: Clevidipine Formulation

Research has documented the presence of this compound as an impurity in Clevidipine formulations. A study conducted on the stability and degradation pathways of Clevidipine highlighted how this impurity could potentially influence the drug's stability under various storage conditions .

Case Study 2: Synthesis and Characterization

A comprehensive study focusing on the synthesis of dihydropyridine derivatives demonstrated how variations in substituents, including butyryloxy groups, can significantly alter biological activity. The study provided insights into optimizing these compounds for better therapeutic outcomes .

Comparison with Similar Compounds

(4RS)-3-Benzyl 5-methyl 2,6-dimethyl-4-(4-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate

  • Key Differences :
    • Substituted with a nitro group (electron-withdrawing) at the 4-phenyl position instead of dichlorophenyl.
    • Lacks the bis(butyryloxy)methoxy carbonyl group; instead, it has simpler benzyl and methyl esters.
  • Implications: The nitro group may confer higher oxidative stress risk compared to dichlorophenyl.

5-Ethoxycarbonyl-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carboxylic Anhydride

  • Key Differences :
    • Features an anhydride group at position 3 instead of a carboxylic acid.
    • Ethoxycarbonyl at position 5 is less sterically hindered than bis(butyryloxy)methoxy.
  • Implications :
    • Anhydride formation may limit solubility and bioavailability.
    • Smaller ester groups could result in faster metabolic clearance .

Heterocyclic Derivatives with Overlapping Substituents

3-(Benzyloxy)-5-methylpyridine (CAS: 1256835-17-2)

  • Key Differences :
    • Pyridine ring instead of dihydropyridine.
    • Benzyloxy and methyl substituents lack the dichlorophenyl and complex ester groups.
  • Implications :
    • Absence of the 1,4-DHP ring reduces calcium channel affinity.
    • Lower molecular weight (MW = 215.3 g/mol) may enhance diffusion but shorten half-life .

1-[[5-Chloro-2-[(3-cyanophenyl)methoxy]-4-[[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylphenyl]methoxy]phenyl]methyl]-4-hydroxypyrrolidine-2-carboxylic Acid

  • Key Differences :
    • Incorporates a pyrrolidine-carboxylic acid moiety and benzodioxin groups.
    • Larger molecular weight (641.1 g/mol) and more polar functional groups.
  • Implications :
    • Enhanced hydrogen-bonding capacity may improve solubility but reduce blood-brain barrier penetration.
    • Broader applications in enzyme inhibition studies due to diverse substituents .

Data Table: Comparative Analysis

Property/Compound Target Compound (4RS)-3-Benzyl 5-methyl DHP 3-(Benzyloxy)-5-methylpyridine 1-[[5-Chloro...Phenyl]methyl]pyrrolidine Acid
Molecular Weight (g/mol) ~500 (est.) 438.5 215.3 641.1
Core Structure 1,4-DHP 1,4-DHP Pyridine Pyrrolidine-carboxylic acid
Key Substituents Bis(butyryloxy), Dichlorophenyl Nitrophenyl, Benzyl ester Benzyloxy, Methyl Benzodioxin, Cyanophenyl, Chloro
Lipophilicity (LogP est.) ~4.5* ~3.2 ~2.1 ~2.8
Therapeutic Potential Cardiovascular Cardiovascular Antimicrobial/Enzyme inhibition Anti-inflammatory/Cancer
Hydrogen-Bonding Capacity Low (ester-dominated) Moderate (free ester) High (benzyloxy) High (hydroxyl, carboxylic acid)

*Estimated based on substituent contributions .

Research Findings and Implications

  • Metabolic Stability : The bis(butyryloxy) groups in the target compound may slow esterase-mediated hydrolysis compared to simpler esters (e.g., ethoxycarbonyl), extending half-life .
  • Receptor Binding : The 2,3-dichlorophenyl group’s electron-withdrawing effects could enhance binding to L-type calcium channels, similar to nifedipine’s nitrophenyl .
  • Solubility Limitations : Reduced hydrogen-bonding capacity (due to ester shielding) may necessitate prodrug strategies for oral administration .

Q & A

Q. Key Findings :

  • Electron-withdrawing groups (Cl, NO₂) enhance COX-2 affinity but reduce solubility.
  • Butyryloxy esters improve metabolic stability vs. methoxycarbonyl analogs .

Advanced: What experimental designs mitigate diastereomer formation during synthesis?

Methodological Answer:

  • Stereocontrol at C4 :
    • Use chiral auxiliaries (e.g., (R)-BINOL) during cyclocondensation to favor the 4R configuration .
    • Low-temperature (−20°C) reactions reduce racemization of the 1,4-dihydropyridine ring.
  • Byproduct Analysis :
    • LC-MS to detect diastereomers (m/z 597.12 vs. 597.15).
    • Crystallize in ethyl acetate/hexane (1:3) to isolate the dominant diastereomer .

Basic: How should researchers handle stability challenges in aqueous buffers?

Methodological Answer:

  • Degradation Pathways : Hydrolysis of butyryloxy esters at pH >7.0.
  • Stabilization Strategies :
    • Use PBS (pH 6.5) with 0.1% BSA to mimic physiological conditions.
    • Store stock solutions in DMSO at −80°C (≤1 week).
    • Monitor degradation via HPLC retention time shifts (Δt ~0.8 min for hydrolyzed product) .

Advanced: What in silico tools model metabolic pathways for this compound?

Methodological Answer:

  • CYP450 Metabolism :
    • Predict major oxidation sites (CYP3A4, via Schrödinger’s QikProp) at the dihydropyridine ring.
    • Identify glucuronidation sites (UGT1A1) on the carboxylic acid group.
  • Metabolite Identification :
    • Simulate Phase I metabolites (e.g., de-esterification) using Meteor Nexus.
    • Validate with LC-HRMS/MS (ESI⁻ mode, m/z 413.05 for de-esterified product) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
5-((Bis(butyryloxy)methoxy)carbonyl)-4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3-carboxylic acid
Reactant of Route 2
5-((Bis(butyryloxy)methoxy)carbonyl)-4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3-carboxylic acid

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